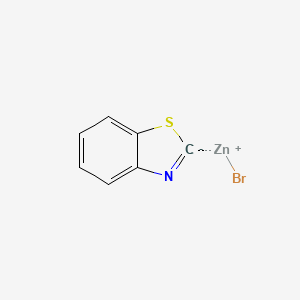

2-Benzothiazolylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzothiazolylzinc bromide is an organozinc compound that features a benzothiazole ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.

Mécanisme D'action

Target of Action

2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of this compound is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .

Mode of Action

The mode of action of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of this compound with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .

Result of Action

The result of the action of this compound is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of this compound would also be affected by these conditions.

Analyse Biochimique

Biochemical Properties

The role of 2-Benzothiazolylzinc bromide in biochemical reactions is primarily as a reagent in the synthesis of 2-substituted benzothiazole derivatives

Molecular Mechanism

The molecular mechanism of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This results in the formation of this compound, which can then be used in cross-coupling reactions with a variety of aryl iodides .

Temporal Effects in Laboratory Settings

It is known that the oxidative addition of active zinc to 2-bromobenzothiazole is completed in 3 hours at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Benzothiazolylzinc bromide can be synthesized through the direct insertion of highly active zinc into 2-bromobenzothiazole. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature. The oxidative addition of active zinc (1.5 equivalents) to 2-bromobenzothiazole is completed within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving the direct insertion of zinc into 2-bromobenzothiazole can be scaled up for industrial purposes. The key factors for industrial production would include the availability of high-purity reagents and the optimization of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzothiazolylzinc bromide primarily undergoes cross-coupling reactions, particularly with aryl iodides, to form 2-arylbenzothiazoles. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₂Cl₂ in THF at room temperature .

Common Reagents and Conditions

Reagents: Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂)

Conditions: Room temperature, THF as the solvent

Major Products

The major products of these reactions are 2-arylbenzothiazoles, which are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .

Applications De Recherche Scientifique

2-Benzothiazolylzinc bromide has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Benzothiazolylzinc chloride

- 2-Benzothiazolylzinc iodide

- 2-Benzothiazolylmagnesium bromide

Comparison

2-Benzothiazolylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its chloride and iodide counterparts, the bromide variant offers a balanced reactivity that is neither too reactive (like iodide) nor too inert (like chloride). This makes it particularly useful in forming carbon-carbon bonds with a variety of electrophiles .

Activité Biologique

2-Benzothiazolylzinc bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Benzothiazole Derivatives

Benzothiazole and its derivatives are known for a diverse range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of zinc into benzothiazole derivatives, such as this compound, enhances their reactivity and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through various methods, including copper-catalyzed reactions. A study highlighted a facile synthetic route that allows for the direct preparation of this compound, which can then be utilized in further chemical transformations and biological evaluations .

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, fluorinated 2-aryl-benzothiazoles have shown promising antitumor activity through the involvement of cytochrome P450 enzymes in their bioactivation . This suggests that this compound may also possess similar antitumor mechanisms due to its structural similarities.

Antimicrobial Properties

Benzothiazole derivatives have been reported to demonstrate antimicrobial activity against various pathogens. A comprehensive review noted that these compounds could inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities of Benzothiazole Derivatives

Case Study 1: Antitumor Efficacy

In a study examining the effects of various benzothiazole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results showed that these compounds could disrupt bacterial cell walls and inhibit essential metabolic pathways .

Propriétés

IUPAC Name |

2H-1,3-benzothiazol-2-ide;bromozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTAZLOCNGZNKZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.